molecular formula C45H81NO8S B14464872 2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate CAS No. 71042-85-8

2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate

Cat. No.: B14464872
CAS No.: 71042-85-8
M. Wt: 796.2 g/mol
InChI Key: QHDOKLIMAMMMHZ-RQBLKLESSA-N
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Description

2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate is a complex chemical compound with a variety of applications in different fields. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The compound is known for its unique properties and is used in various industrial and scientific applications.

Preparation Methods

The preparation of 2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate involves several synthetic routes and reaction conditions. The synthesis typically involves the polymerization of 2-Propenoic acid, 2-methyl- with various monomers such as 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate, and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate. The reaction conditions include the use of initiators such as tert-butyl 2-ethylhexaneperoxoate and specific temperature and pressure conditions to achieve the desired polymerization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various polymers and copolymers. In biology, it is used in the study of polymer-protein interactions and as a component in drug delivery systems. In medicine, it is explored for its potential use in creating biocompatible materials for implants and prosthetics. In industry, it is used in the production of adhesives, coatings, and sealants .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate stands out due to its unique combination of monomers and properties. Similar compounds include other telomers and polymers formed from 2-Propenoic acid, 2-methyl- and different monomers. The uniqueness of this compound lies in its specific monomer composition, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Properties

CAS No.

71042-85-8

Molecular Formula

C45H81NO8S

Molecular Weight

796.2 g/mol

IUPAC Name

2-(tert-butylamino)ethyl 2-methylprop-2-enoate;dodecane-1-thiol;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate

InChI

InChI=1S/C14H22O2.C12H26S.C10H19NO2.C5H8O2.C4H6O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-2-3-4-5-6-7-8-9-10-11-12-13;1-8(2)9(12)13-7-6-11-10(3,4)5;1-4(2)5(6)7-3;1-3(2)4(5)6/h10-11H,1,6-8H2,2-5H3;13H,2-12H2,1H3;11H,1,6-7H2,2-5H3;1H2,2-3H3;1H2,2H3,(H,5,6)/t10-,11-,14+;;;;/m0..../s1

InChI Key

QHDOKLIMAMMMHZ-RQBLKLESSA-N

Isomeric SMILES

CCCCCCCCCCCCS.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(=C)C(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CCCCCCCCCCCCS.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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